

Spectroscopic and Synthetic Profile of Ethyl 3-ethoxyacrylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-ethoxyacrylate

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This technical guide provides an in-depth overview of the spectroscopic properties of **Ethyl 3-ethoxyacrylate**, a key intermediate in organic and pharmaceutical synthesis.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. A representative synthetic pathway is also illustrated.

Spectroscopic Data

The empirical formula for **Ethyl 3-ethoxyacrylate** is $C_7H_{12}O_3$, with a molecular weight of 144.17 g/mol. The spectroscopic data presented below provides a comprehensive fingerprint for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides detailed information about the proton environments within the molecule. The data for **Ethyl 3-ethoxyacrylate** is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.5	d	~12	1H	Hc
~5.2	d	~12	1H	Hb
~4.1	q	~7	2H	Hd
~3.8	q	~7	2H	He
~1.3	t	~7	3H	Ha
~1.2	t	~7	3H	Hf

Structure for ^1H NMR Assignments:

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~167	C=O (ester)
~162	C(OEt)
~97	=CH(COOEt)
~66	OCH ₂ (ethoxy)
~60	OCH ₂ (ester)
~15	CH ₃ (ethoxy)
~14	CH ₃ (ester)

Structure for ^{13}C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (α,β -unsaturated ester)
~1630	Medium	C=C stretch (alkene)
~1220	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Proposed Fragment
144	Moderate	[M] ⁺ (Molecular Ion)
115	Moderate	[M - C ₂ H ₅] ⁺
99	Strong	[M - OC ₂ H ₅] ⁺
71	Strong	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **Ethyl 3-ethoxyacrylate** for ^1H NMR or 50-100 mg for ^{13}C NMR.^[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR:
 - Acquire a single-pulse experiment.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire a proton-decoupled single-pulse experiment.
 - Set the spectral width to cover the full ^{13}C chemical shift range (e.g., 0-220 ppm).^[4]
 - Use a pulse angle of 30-45 degrees.

- Set a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Apply baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of liquid **Ethyl 3-ethoxyacrylate** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.^[5]
- Acquire the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform a baseline correction if necessary.
- Label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **Ethyl 3-ethoxyacrylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Transfer the solution to a GC vial.

Instrument Setup and Data Acquisition:

- Gas Chromatograph (GC) Conditions:
 - Injector: Set to a temperature of ~250°C.
 - Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280°C and hold for a few minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of m/z 40-400.
 - Source Temperature: Set to ~230°C.
 - Quadrupole Temperature: Set to ~150°C.

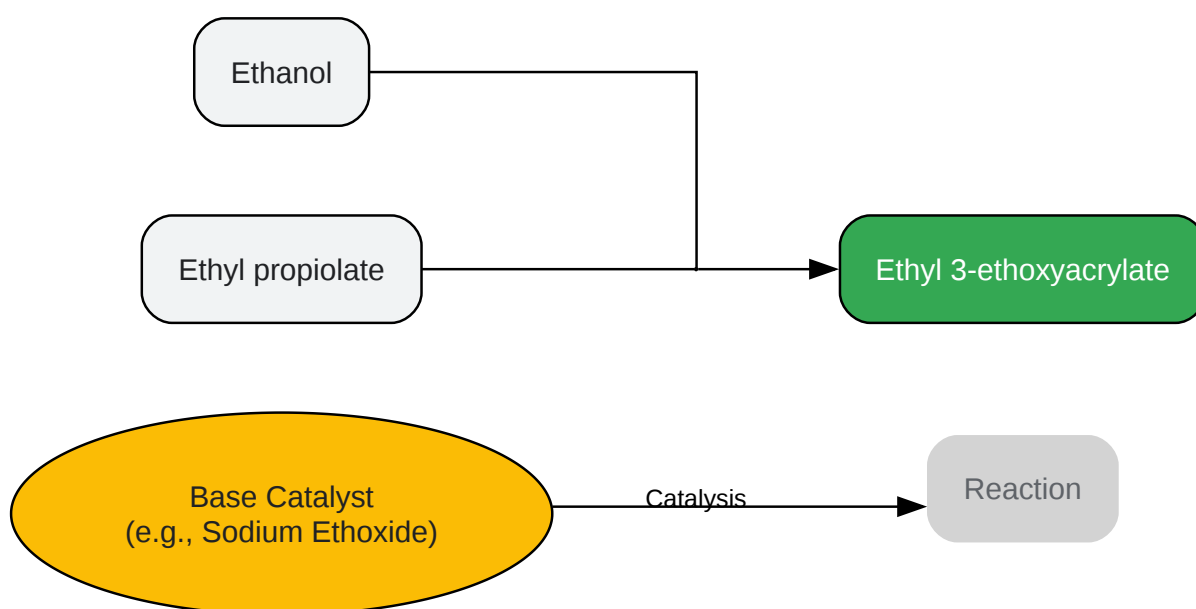
- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.

Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the retention time of the **Ethyl 3-ethoxyacrylate** peak.
- Extract the mass spectrum corresponding to this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Synthesis of Ethyl 3-ethoxyacrylate

A common method for the synthesis of **Ethyl 3-ethoxyacrylate** involves the reaction of ethyl propiolate with ethanol in the presence of a base catalyst.



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Caption: Synthesis of **Ethyl 3-ethoxyacrylate** from ethyl propiolate and ethanol.

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References

- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. nbinnno.com [nbinnno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
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